molecular formula C14H13F2NO3S B263631 N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide

Cat. No. B263631
M. Wt: 313.32 g/mol
InChI Key: BMXXQJJGJJUEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as EDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDBS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This mechanism of action has been extensively studied, and N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to have various biochemical and physiological effects. For instance, N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to have antitumor activity in vitro and in vivo, possibly due to its inhibition of carbonic anhydrase IX. N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has also been shown to have anti-inflammatory effects, possibly due to its inhibition of the enzyme cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has several advantages as a research tool. For instance, it is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various biological processes. N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide is also relatively easy to synthesize, which makes it readily available for use in research. However, N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has some limitations as a research tool. For instance, it has been shown to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide. For instance, further studies are needed to elucidate the precise mechanism of action of N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide, particularly its off-target effects. Additionally, further studies are needed to explore the potential therapeutic applications of N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide, particularly in the treatment of cancer and inflammatory diseases. Finally, further studies are needed to optimize the synthesis of N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide and to develop more potent and selective inhibitors of carbonic anhydrase.

Synthesis Methods

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxyphenylamine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-ethoxyphenylamine with 2,6-difluorobenzene sulfonyl fluoride in the presence of a base, followed by hydrolysis of the resulting intermediate.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamides in various biological processes. For instance, N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has also been used as an inhibitor of the tumor-associated carbonic anhydrase IX, which is overexpressed in various types of cancer.

properties

Molecular Formula

C14H13F2NO3S

Molecular Weight

313.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO3S/c1-2-20-11-8-6-10(7-9-11)17-21(18,19)14-12(15)4-3-5-13(14)16/h3-9,17H,2H2,1H3

InChI Key

BMXXQJJGJJUEOJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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